molecular formula C12H19NO2 B15262834 2-[(Butylamino)methyl]-6-methoxyphenol

2-[(Butylamino)methyl]-6-methoxyphenol

Cat. No.: B15262834
M. Wt: 209.28 g/mol
InChI Key: FWFIOQHWHPLGMO-UHFFFAOYSA-N
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Description

2-[(Butylamino)methyl]-6-methoxyphenol is an organic compound with the molecular formula C12H19NO2 It is a phenolic compound that contains a butylamino group and a methoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Butylamino)methyl]-6-methoxyphenol typically involves the reaction of 6-methoxyphenol with butylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{6-Methoxyphenol} + \text{Butylamine} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation or crystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-[(Butylamino)methyl]-6-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other strong bases.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and alcohols.

    Substitution: Various substituted phenolic compounds.

Scientific Research Applications

2-[(Butylamino)methyl]-6-methoxyphenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

    Biology: The compound may be used in studies related to enzyme inhibition and protein interactions.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(Butylamino)methyl]-6-methoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Butylamino)methyl]-6-phenylphenol
  • 2-[(Butylamino)methyl]-6-chlorophenol
  • 2-[(Butylamino)methyl]-6-hydroxyphenol

Uniqueness

2-[(Butylamino)methyl]-6-methoxyphenol is unique due to the presence of both a butylamino group and a methoxy group on the benzene ring. This combination of functional groups imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

2-(butylaminomethyl)-6-methoxyphenol

InChI

InChI=1S/C12H19NO2/c1-3-4-8-13-9-10-6-5-7-11(15-2)12(10)14/h5-7,13-14H,3-4,8-9H2,1-2H3

InChI Key

FWFIOQHWHPLGMO-UHFFFAOYSA-N

Canonical SMILES

CCCCNCC1=C(C(=CC=C1)OC)O

Origin of Product

United States

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